molecular formula C13H13N3O2 B7865684 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Cat. No.: B7865684
M. Wt: 243.26 g/mol
InChI Key: DEPLBTARCUXNHG-UHFFFAOYSA-N
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Description

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol. This compound is characterized by its nitro group (-NO2) attached to the 6th position of the indole ring and a tetrahydropyridine moiety at the 3rd position. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole typically involves the nitration of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. This reaction is usually carried out using nitric acid in the presence of a suitable acid catalyst under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: The reduction of the nitro group results in the formation of aniline derivatives.

  • Substitution: Substitution reactions can yield a variety of substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole has several applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the indole moiety play crucial roles in its biological activity, influencing enzyme inhibition and receptor binding.

Comparison with Similar Compounds

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is similar to other indole derivatives, such as 6-nitroindole and 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. its unique combination of the nitro group and the tetrahydropyridine moiety distinguishes it from these compounds. The presence of the nitro group enhances its reactivity and biological activity, making it a valuable compound in various applications.

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Properties

IUPAC Name

6-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-16(18)10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPLBTARCUXNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 6-nitroindole (6.0 g, 37 mmol) and 4-piperidone hydrochloride hydrate (11.4 g, 74 mmol). The product was isolated as an orange solid. Yield 8.8 g (97%). mp 247°-250° C.(dec.) FDMS m/e=243 (M+ of free base).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One

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